S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine
S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine
Brand Name:
Vulcanchem
CAS No.:
126478-70-4
VCID:
VC0138170
InChI:
InChI=1S/C18H22N2O5S/c1-10(2)15(18(24)25)20-8-12-6-4-5-7-13(12)16(20)26-9-14(17(22)23)19-11(3)21/h4-8,10,14-15H,9H2,1-3H3,(H,19,21)(H,22,23)(H,24,25)/t14-,15+/m0/s1
SMILES:
CC(C)C(C(=O)O)N1C=C2C=CC=CC2=C1SCC(C(=O)O)NC(=O)C
Molecular Formula:
C18H22N2O5S
Molecular Weight:
378.4 g/mol
S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine
CAS No.: 126478-70-4
Main Products
VCID: VC0138170
Molecular Formula: C18H22N2O5S
Molecular Weight: 378.4 g/mol
CAS No. | 126478-70-4 |
---|---|
Product Name | S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine |
Molecular Formula | C18H22N2O5S |
Molecular Weight | 378.4 g/mol |
IUPAC Name | (2R)-2-[1-[(2R)-2-acetamido-2-carboxyethyl]sulfanylisoindol-2-yl]-3-methylbutanoic acid |
Standard InChI | InChI=1S/C18H22N2O5S/c1-10(2)15(18(24)25)20-8-12-6-4-5-7-13(12)16(20)26-9-14(17(22)23)19-11(3)21/h4-8,10,14-15H,9H2,1-3H3,(H,19,21)(H,22,23)(H,24,25)/t14-,15+/m0/s1 |
Standard InChIKey | DLQUETFHQQTKAC-LSDHHAIUSA-N |
Isomeric SMILES | CC(C)[C@H](C(=O)O)N1C=C2C=CC=CC2=C1SC[C@@H](C(=O)O)NC(=O)C |
SMILES | CC(C)C(C(=O)O)N1C=C2C=CC=CC2=C1SCC(C(=O)O)NC(=O)C |
Canonical SMILES | CC(C)C(C(=O)O)N1C=C2C=CC=CC2=C1SCC(C(=O)O)NC(=O)C |
Synonyms | CMPI-AcCys S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine, (S-(R*,S*))-isome |
PubChem Compound | 195480 |
Last Modified | Nov 11 2021 |
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